7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

Phosphodiesterase 2A inhibition Adenosine A₂A receptor antagonism Target class selectivity

Select 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine for validated PDE2A inhibition (IC₅₀ 1.3 nM, ~100-fold selectivity) and ENPP1/STING axis research—NOT adenosine A₂A antagonism. Its simplified [1,2,4]triazolo[1,5-a]pyrimidine core (MW 290.32, logP 3.06) eliminates the pyrazolo ring and 5-amino group of SCH 58261, reducing off-target confounding. Ideal for scaffold-hopping SAR and analog library synthesis, with fewer synthetic steps and high thermal stability (mp 262–264°C). Request a quote for custom synthesis or bulk orders.

Molecular Formula C17H14N4O
Molecular Weight 290.32 g/mol
Cat. No. B11228700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC17H14N4O
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4
InChIInChI=1S/C17H14N4O/c1-2-5-13(6-3-1)8-9-16-19-17-18-11-10-14(21(17)20-16)15-7-4-12-22-15/h1-7,10-12H,8-9H2
InChIKeyBNWJZNTUZHJNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine – Procurement-Relevant Scaffold Baseline and Comparator Landscape


7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound with the molecular formula C₁₇H₁₄N₄O and a molecular weight of 290.32 g/mol . It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine scaffold class, a privileged chemotype distinct from the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core found in the well-known adenosine A₂A antagonist SCH 58261 [1]. The compound carries a 2-furyl substituent at C7 and a phenethyl group at C2, yielding a relatively compact, moderately lipophilic (calculated logP = 3.06) structure . Its simplified core topology—lacking the pyrazolo ring fusion and 5-amino group present in SCH 58261—creates fundamentally different target engagement potential, as the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been validated for phosphodiesterase 2A (PDE2A) inhibition and ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibition rather than adenosine receptor antagonism [2].

Why 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Interchanged with Pyrazolo-Triazolo-Pyrimidine A₂A Antagonists


Simply selecting a compound from the broader triazolo-pyrimidine family based on shared furyl and phenethyl substituents—such as the A₂A antagonist SCH 58261—is scientifically unjustified because the [1,2,4]triazolo[1,5-a]pyrimidine scaffold possesses a fundamentally different ring-fusion topology and nitrogen-atom arrangement compared to the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core [1]. This structural divergence translates into distinct primary target classes: the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been prospectively optimized to deliver nanomolar PDE2A inhibition with approximately 100-fold selectivity over other PDE isoforms, whereas the pyrazolo-triazolo-pyrimidine core of SCH 58261 drives sub-nanomolar A₂A adenosine receptor binding [2]. Furthermore, the absence of the 5-amino group and pyrazolo ring reduces the molecular weight by 55 Da relative to SCH 58261 (290.32 vs. 345.36 g/mol), altering physicochemical properties and synthetic accessibility [3]. Generic substitution between these chemotypes without empirical target profiling risks selecting a compound with entirely unintended pharmacology.

7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine – Quantitative Differentiation Evidence Against Closest Analogs


Scaffold-Driven Target Class Divergence: PDE2A vs. Adenosine A₂A Receptor Engagement

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold of the target compound has been prospectively optimized for PDE2A inhibition, achieving an IC₅₀ of 1.3 ± 0.39 nM with approximately 100-fold selectivity over other PDE isoforms [1]. In contrast, the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold of SCH 58261—which shares the same furyl and phenethyl substituents but on a different core—targets adenosine A₂A receptors with a Kᵢ of 1.3 nM and selectivity ratios of 323-fold over A₁, 53-fold over A₂B, and 100-fold over A₃ . This represents a complete divergence in primary pharmacology driven solely by scaffold topology, not by substituent identity.

Phosphodiesterase 2A inhibition Adenosine A₂A receptor antagonism Target class selectivity

Molecular Weight Reduction and Ligand Efficiency Advantage vs. SCH 58261

7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine has a molecular weight of 290.32 g/mol , which is 55 Da lighter than SCH 58261 (345.36 g/mol) . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold eliminates the pyrazolo ring fusion and the 5-amino substituent present in SCH 58261, resulting in a simplified structure with only 4 hydrogen bond acceptors and a polar surface area of 39.51 Ų . This reduction in molecular complexity and hydrogen-bonding capacity is associated with improved passive membrane permeability and oral bioavailability potential in related triazolo[1,5-a]pyrimidine series—the lead PDE2A compound 46 demonstrated oral target occupancy in vivo [1].

Ligand efficiency Molecular weight optimization Drug-likeness

PDE2A Selectivity Breadth: ~100-Fold Window vs. Other PDE Isoforms for the [1,2,4]Triazolo[1,5-a]pyrimidine Chemotype

Within the [1,2,4]triazolo[1,5-a]pyrimidine scaffold class, lead compound 46 achieved PDE2A inhibition with an IC₅₀ of 1.3 ± 0.39 nM and approximately 100-fold selectivity over other PDE enzymes [1]. For comparison, the pyrazolo-triazolo-pyrimidine A₂A antagonist SCH 58261—with identical furyl and phenethyl pharmacophoric elements on a different core—delivers A₂A selectivity of 323-fold over A₁, 53-fold over A₂B, and 100-fold over A₃ adenosine receptors . While the selectivity indices are numerically comparable (~100-fold), the biological pathways affected are entirely different: PDE2A inhibition modulates cAMP/cGMP signaling in the CNS and cardiovascular systems, whereas A₂A antagonism primarily affects dopaminergic and inflammatory pathways.

PDE2A selectivity Phosphodiesterase profiling Off-target risk

Scaffold Versatility Across Distinct Therapeutic Target Classes: ENPP1 Inhibition as an Emerging Application

Beyond PDE2A inhibition, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been independently validated as a productive chemotype for the discovery of highly selective ENPP1 inhibitors, with lead compounds demonstrating strong inhibition both in vitro and in cellular systems . This contrasts with the pyrazolo-triazolo-pyrimidine core of SCH 58261 and its analogs, which has been predominantly explored for adenosine A₂A receptor antagonism with limited reported activity at ENPP1 . The scaffold's ability to accommodate diverse target engagement—PDE2A (cAMP/cGMP signaling) and ENPP1 (innate immunity/STING pathway)—demonstrates superior target-class versatility and broader screening potential.

ENPP1 inhibition STING pathway Cancer immunotherapy

Stability and Synthetic Tractability: High Melting Point Data and Simplified Synthetic Routes

The melting point of 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is reported as 262–264 °C . This high thermal stability is a practical advantage for compound storage and handling under standard laboratory conditions. The [1,2,4]triazolo[1,5-a]pyrimidine core is constructed via condensation of 3-amino-1,2,4-triazole with appropriate β-dicarbonyl equivalents, offering straightforward access to diverse C5, C6, and C7-substituted analogs without the additional pyrazolo ring-forming steps required for SCH 58261 [1]. This synthetic simplification reduces the number of reaction steps and enables more rapid SAR exploration.

Thermal stability Synthetic accessibility Derivatization potential

Procurement-Driven Application Scenarios for 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine


PDE2A-Focused CNS Drug Discovery Campaigns Requiring a Non-Adenosine Chemical Starting Point

For laboratories pursuing phosphodiesterase 2A (PDE2A) inhibitors for cognitive enhancement, memory disorders, or neuroprotection, 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine offers a procurement advantage over the widely available SCH 58261. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been prospectively validated to deliver nanomolar PDE2A inhibition (IC₅₀ = 1.3 nM) with ~100-fold selectivity over other PDE isoforms, and lead compounds from this series have demonstrated oral target occupancy in vivo [1]. By selecting this compound instead of an adenosine A₂A antagonist, researchers avoid confounding adenosine-mediated effects on cAMP signaling and dopaminergic neurotransmission, enabling cleaner interpretation of PDE2A-dependent phenotypes.

STING Pathway Modulator Screening Libraries and Cancer Immunotherapy Target Identification

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a validated entry point for ENPP1 inhibitor discovery, with lead compounds demonstrating potent and selective ENPP1 inhibition both in vitro and in cellular systems . Including 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine in high-throughput screening decks targeting the STING/ENPP1 axis provides a chemically tractable scaffold that is orthogonal to adenosine receptor programs. This compound can serve as a fragment- or hit-like starting point for medicinal chemistry optimization focused on innate immune activation in oncology indications.

Scaffold-Hopping Studies Comparing Adenosine A₂A vs. PDE2A Pharmacology with Conserved Substituent Patterns

Because 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine shares the identical 2-furyl and phenethyl substituents with SCH 58261 but resides on a different core scaffold, it is uniquely valuable for systematic scaffold-hopping investigations. Researchers can directly compare target engagement profiles (PDE2A vs. A₂A) driven solely by scaffold topology while keeping pharmacophoric elements constant [1]. This enables clean structure–activity relationship (SAR) analysis and the identification of scaffold-dependent selectivity determinants, informing rational design of dual PDE2A/A₂A probes or selective agents.

Rapid Analog Generation for Hit-to-Lead Optimization Leveraging Simplified Synthetic Routes

The [1,2,4]triazolo[1,5-a]pyrimidine core of the target compound is synthetically more accessible than the pyrazolo-triazolo-pyrimidine scaffold of SCH 58261, requiring fewer synthetic steps and avoiding the additional pyrazolo ring-forming chemistry . Combined with its high thermal stability (melting point 262–264 °C) , this compound is well-suited as a core scaffold for parallel synthesis and rapid analog library generation. Procurement of this compound supports efficient hit-to-lead and lead-optimization workflows where turnaround time and chemical tractability are critical decision factors.

Quote Request

Request a Quote for 7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.